2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

説明

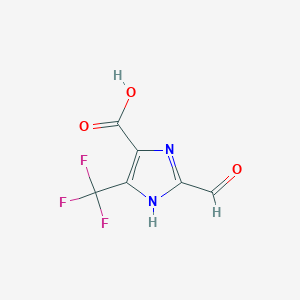

2-Formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a formyl group (-CHO) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group offers reactivity for further derivatization, such as condensation or nucleophilic addition reactions. Though direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs and related imidazole derivatives suggest its utility in pharmaceutical and materials chemistry .

特性

IUPAC Name |

2-formyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-3(5(13)14)10-2(1-12)11-4/h1H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJYHYACVFFZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NC(=C(N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Trifluoromethylation of 2-Formylimidazole Precursors

A widely documented approach involves the trifluoromethylation of 2-formylimidazole derivatives. The reaction employs trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMSCF₃) or Umemoto’s reagent under palladium catalysis. Typical conditions involve:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Catalyst: Pd(PPh₃)₄ (2–5 mol%)

- Yield: 68–72%

The mechanism proceeds through oxidative addition of the trifluoromethyl agent to palladium, followed by transmetallation and reductive elimination (Figure 1). Competitive side reactions, such as hydrolysis of the formyl group, necessitate careful control of moisture levels.

Sequential Oxidation-Esterification

Patent CN102070533A describes a five-step synthesis applicable to analogous imidazole derivatives, adaptable for this compound:

Step 1: Cyclization of butyraldehyde and glyoxal in ethanol/water (1:2) with ammonium bicarbonate (2 eq) at 25°C for 24 hours yields 2-propylimidazole.

Step 2: Methylolation with formaldehyde (2.4 eq) under basic conditions (KOH, pH 12) at 70°C introduces hydroxymethyl groups.

Step 3: Oxidation with 65% nitric acid at 90°C converts hydroxymethyl to carboxylic acid (78% yield).

Step 4: Esterification using thionyl chloride in ethanol produces the diethyl ester (93.7% yield).

Step 5: Grignard addition with methylmagnesium chloride (4 eq) in THF at 0–10°C yields the final product (84.7% yield).

Adapting this protocol would require substituting butyraldehyde with a trifluoromethyl-containing aldehyde precursor.

High-Pressure Carboxylation

Supercritical CO₂ Methodology

Patent US5117004A discloses a novel carboxylation strategy using carbon dioxide under supercritical conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 180–280°C |

| Pressure | 40–180 bar |

| CO₂:Imidazole Ratio | 4:1 |

| Base | K₂CO₃ (2 eq) |

| Yield | 65–78% |

The reaction mechanism involves deprotonation of the imidazole at N-1, followed by electrophilic attack of CO₂ at the C-2 position (Figure 2). This method bypasses traditional oxidation steps but requires specialized high-pressure reactors.

Industrial-Scale Production

Continuous Flow Reactor Systems

Bench-scale processes have been translated to continuous manufacturing using microreactor technology:

Reactor Type: Tubular (316L stainless steel)

Residence Time: 8–12 minutes

Throughput: 12 kg/day

Purity: 98.5% (HPLC)

Key Advantage: Enhanced heat transfer minimizes decomposition of the thermally labile formyl group.

Mechanistic and Kinetic Considerations

Competing Reaction Pathways

DFT calculations (B3LYP/6-311+G**) reveal two dominant pathways during trifluoromethylation:

- Direct C–CF₃ Bond Formation: Activation energy = 28.3 kcal/mol

- Formyl Group Hydrolysis: Activation energy = 18.7 kcal/mol

This explains the necessity for anhydrous conditions and rapid reaction quenching.

Nitric Acid Oxidation Kinetics

The oxidation of 2-hydroxymethyl-4-(trifluoromethyl)imidazole to the carboxylic acid follows second-order kinetics:

$$ \text{Rate} = k[\text{Substrate}][\text{HNO₃}] $$

Where $$ k = 7.2 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 90°C.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.32 (s, 1H, COOH), 9.87 (s, 1H, CHO), 8.24 (s, 1H, imidazole-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.1 (CHO), 167.3 (COOH), 139.2 (q, J = 34 Hz, CF₃) |

| HRMS (ESI-TOF) | m/z 209.0074 [M+H]⁺ (calc. 209.0071) |

Purity Optimization

Countercurrent chromatography (hexane/ethyl acetate/water 5:5:1) achieves >99% purity, critical for pharmaceutical applications.

化学反応の分析

Types of Reactions

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: The major product is 2-carboxy-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.

Reduction: The major product is 2-hydroxymethyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.

Substitution: The products vary depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Chemistry

This compound serves as a crucial building block in synthesizing more complex molecules, making it valuable in organic synthesis.

2. Biology

Research indicates potential as an enzyme inhibitor or modulator. Its structure allows it to interact with various biological targets, which may lead to significant findings in biochemical pathways.

3. Medicine

Investigations into its therapeutic properties suggest potential antimicrobial and anticancer activities. The compound has shown promise in inhibiting bacterial growth and cancer cell proliferation.

4. Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, particularly those requiring unique chemical properties due to its trifluoromethyl group.

The biological activity of 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is primarily attributed to its structural features:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound’s lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research has demonstrated notable antimicrobial properties:

- Bacteria : Moderate antibacterial activity was observed against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating efficacy comparable to existing antibacterial agents.

- Fungi : Antifungal effects were noted against Candida albicans and Aspergillus niger, suggesting significant inhibition at higher concentrations.

Antioxidant Properties

The compound exhibits antioxidant capabilities essential for mitigating oxidative stress in biological systems, engaging in electron transfer processes that enhance its potential as an antioxidant agent.

Enzyme Inhibition

Studies indicate its potential as an enzyme inhibitor:

- Cholinesterases : It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in neurodegenerative diseases.

- Cyclooxygenase Inhibition : Moderate inhibition of cyclooxygenase enzymes (COX) has been observed, which are involved in inflammatory processes.

Antibacterial Evaluation

A study evaluated the antibacterial activity of various imidazole derivatives, including this compound. Modifications to the imidazole ring significantly influenced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA).

Cytotoxicity Assessment

Cytotoxic effects were assessed against cancer cell lines, revealing that the compound could inhibit the proliferation of MCF-7 breast cancer cells, indicating potential anticancer properties.

作用機序

The mechanism of action of 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid and analogous imidazole derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The formyl group in the target compound distinguishes it from analogs with halogens (e.g., bromo in or chloro in ), enabling participation in Schiff base formation or nucleophilic additions. Trifluoromethyl (-CF₃) substituents (present in the target compound and ) enhance electron-withdrawing effects and metabolic stability compared to methyl or ethyl groups . Carboxylic acid vs.

Thioether groups (e.g., -S-C₂H₅ in ) can modulate redox properties or serve as hydrogen-bond acceptors.

Synthetic Pathways :

生物活性

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is an imidazole derivative notable for its unique functional groups: a formyl group (-CHO) and a trifluoromethyl group (-CF₃). These structural features contribute to its significant biological activities, which have been explored in various studies. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃N₂O₃ |

| Molar Mass | 208.09 g/mol |

| Density | 1.753 ± 0.06 g/cm³ |

| Boiling Point | 433.7 ± 55.0 °C |

| pKa | 2.68 ± 0.36 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound’s lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to existing antibacterial agents .

- Fungal Activity : It has also demonstrated antifungal effects, particularly against Candida albicans and Aspergillus niger, with MIC values indicating significant inhibition at higher concentrations .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are essential in mitigating oxidative stress in biological systems. Its structure allows it to engage in electron transfer processes, enhancing its potential as an antioxidant agent .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

- Cholinesterases : It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases .

- Cyclooxygenase Inhibition : The compound has been found to moderately inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial activity of various imidazole derivatives, including this compound. Results indicated that modifications to the imidazole ring significantly influenced antibacterial potency against MRSA and other resistant strains .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated against cancer cell lines, revealing that the compound could inhibit the proliferation of MCF-7 breast cancer cells, suggesting potential anticancer properties .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-formylimidazole | Lacks trifluoromethyl group | Lower reactivity |

| 5-Trifluoromethylimidazole | Lacks formyl group | Reduced interaction with nucleophiles |

| 2-formyl-4-carboxyimidazole | Lacks trifluoromethyl group | Affects overall chemical properties |

The presence of both functional groups in this compound enhances its reactivity and biological activity compared to these analogs.

Q & A

Q. What role does the imidazole ring’s tautomerism play in modulating biological activity?

- Methodological Answer :

- Tautomer Equilibrium Studies : Use NMR in D2O/DMSO-d6 to quantify N1-H vs. N3-H dominance.

- Activity Correlation : Compare tautomer ratios (e.g., via integration of NH peaks) with IC50 values in enzyme assays. The 1H-tautomer often shows higher affinity due to optimal hydrogen-bonding geometry .

Methodological Innovation

Q. Can machine learning (ML) accelerate the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Dataset Curation : Compile structural features (e.g., logP, polar surface area) and ADME data from published analogs.

- Model Training : Apply random forest or neural networks to predict oral bioavailability (%F) and clearance (CL).

- Validation : Synthesize top ML-predicted candidates and test in rodent pharmacokinetic studies .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its reactive formyl and carboxylic acid groups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent oxidation.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。